molecular formula C10H20NO4P B5760958 3-{[(AZEPAN-1-YL)METHYL](HYDROXY)PHOSPHORYL}PROPANOIC ACID

3-{[(AZEPAN-1-YL)METHYL](HYDROXY)PHOSPHORYL}PROPANOIC ACID

Cat. No.: B5760958
M. Wt: 249.24 g/mol
InChI Key: RUUBKIYPJXOWKD-UHFFFAOYSA-N
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Description

3-{(AZEPAN-1-YL)METHYLPHOSPHORYL}PROPANOIC ACID is a chemical compound with the molecular formula C10H20NO4P. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of an azepane ring, a phosphoryl group, and a propanoic acid moiety, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like sodium acetate (NaOAc) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-{(AZEPAN-1-YL)METHYLPHOSPHORYL}PROPANOIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different phosphorylated derivatives.

    Reduction: Reduction reactions can lead to the formation of simpler phosphine derivatives.

    Substitution: The azepane ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.

Major Products

The major products formed from these reactions include various phosphorylated and substituted derivatives, which can be further utilized in different applications .

Scientific Research Applications

3-{(AZEPAN-1-YL)METHYLPHOSPHORYL}PROPANOIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{(AZEPAN-1-YL)METHYLPHOSPHORYL}PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The phosphoryl group can interact with enzymes and proteins, modulating their activity. The azepane ring may also play a role in binding to biological targets, enhancing the compound’s efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{(AZEPAN-1-YL)METHYLPHOSPHORYL}PROPANOIC ACID is unique due to the combination of the azepane ring and the phosphoryl group, providing a distinct set of chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-[azepan-1-ylmethyl(hydroxy)phosphoryl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20NO4P/c12-10(13)5-8-16(14,15)9-11-6-3-1-2-4-7-11/h1-9H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUUBKIYPJXOWKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CP(=O)(CCC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20NO4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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